N,N-dimethyl-D-alanine hydrochloride
Overview
Description
N,N-dimethyl-D-alanine hydrochloride, also known as DMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMA is a chiral molecule that has two enantiomers, D and L, with the D isomer being the biologically active form. DMA has been widely studied for its potential applications in the fields of medicine, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of N,N-dimethyl-D-alanine hydrochloride is through the inhibition of alanine racemase. This compound binds to the active site of the enzyme, preventing the conversion of L-alanine to D-alanine, which is a crucial step in the synthesis of peptidoglycan. This inhibition leads to the disruption of bacterial cell wall synthesis, resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on bacterial cell wall synthesis, making it a potential candidate for the development of new antibiotics. This compound has also been shown to have a neurotoxic effect on certain organisms, leading to the suggestion that this compound may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N,N-dimethyl-D-alanine hydrochloride is its relative ease of synthesis, making it an attractive target for chemical synthesis. However, one of the limitations of this compound is its potential neurotoxicity, which may limit its applications in certain areas of research.
Future Directions
There are several potential future directions for research involving N,N-dimethyl-D-alanine hydrochloride. One area of research is the development of new antibiotics based on the inhibitory effect of this compound on alanine racemase. Another area of research is the potential use of this compound in the treatment of neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Scientific Research Applications
N,N-dimethyl-D-alanine hydrochloride has been widely studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of pharmacology. This compound has been shown to have a potent inhibitory effect on the activity of the enzyme alanine racemase, which is essential for the synthesis of peptidoglycan in bacterial cell walls. This makes this compound a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
(2R)-2-(dimethylamino)propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H/t4-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAXRWHVFQQQEC-PGMHMLKASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16708-14-8 | |
Record name | D-Alanine, N,N-dimethyl-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16708-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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